molecular formula C34H44N2O4 B14997827 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide

Cat. No.: B14997827
M. Wt: 544.7 g/mol
InChI Key: XQUQFXVTTHEYBL-UHFFFAOYSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide is a complex organic compound known for its antioxidant properties. It is widely used in various industrial applications, including as a stabilizer in polymers and as an intermediate in pharmaceutical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide typically involves multiple steps. One common method starts with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then subjected to a series of reactions including amination, acylation, and methylation to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in batch reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The phenolic hydroxyl group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H44N2O4

Molecular Weight

544.7 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-methoxyanilino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide

InChI

InChI=1S/C34H44N2O4/c1-22-10-13-24(14-11-22)30(32(39)35-25-15-17-26(40-9)18-16-25)36(8)29(37)19-12-23-20-27(33(2,3)4)31(38)28(21-23)34(5,6)7/h10-11,13-18,20-21,30,38H,12,19H2,1-9H3,(H,35,39)

InChI Key

XQUQFXVTTHEYBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(C)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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